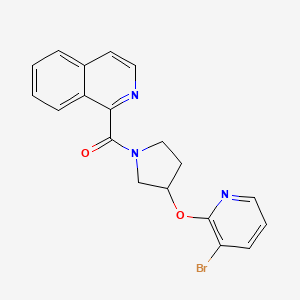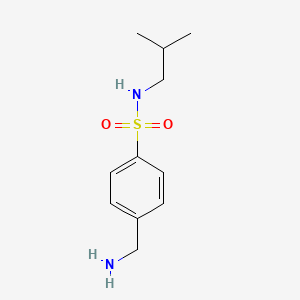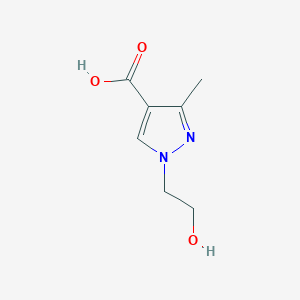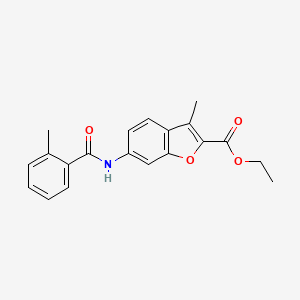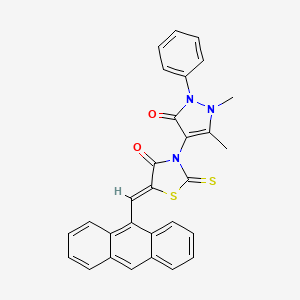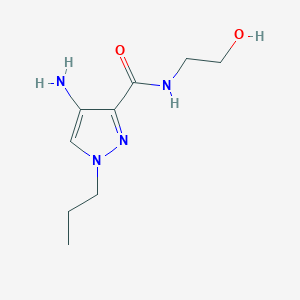![molecular formula C19H20N4O3 B2653288 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-46-7](/img/structure/B2653288.png)
1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . They are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a method for the synthesis of tricyclic oxazolo compounds has been reported .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and are often influenced by factors such as temperature, solvent, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .Scientific Research Applications
Anticancer and Anti-HIV-1 Activity 1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, a derivative within the purine analogue family, shows promising results in anticancer and anti-HIV-1 applications. Ashour et al. (2012) synthesized similar tricyclic purine derivatives, finding significant activity against certain cancer cell lines and moderate anti-HIV-1 activity. This suggests the potential of these compounds in oncology and virology research (Ashour et al., 2012).
Antiviral Activity Guanosine analogues within the same chemical family have demonstrated antiviral properties. Kini et al. (1991) reported the synthesis of sugar-modified nucleoside derivatives of purine analogues showing activity against the Semliki Forest virus (Kini et al., 1991).
Potential as Immunotherapeutic Agents Nagahara et al. (1990) synthesized novel analogues of purine nucleosides, including thiazolo[4,5-d]pyrimidine derivatives, to explore their immunomodulatory effects. They found that certain guanosine analogues exhibited significant immune activity, suggesting their potential use as immunotherapeutic agents (Nagahara et al., 1990).
Antiproliferative Agents Further research into purine derivatives, such as those by Sucharitha et al. (2021), indicates their effectiveness as antiproliferative agents, particularly against certain cancer cell lines. This underscores the relevance of these compounds in the development of new cancer therapies (Sucharitha et al., 2021).
Coordination with Metal Ions Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving purine derivatives, demonstrating the potential of these compounds in coordination chemistry and material science applications (Shaker, 2011).
Anti-Inflammatory Activity Compounds based on the pyrimidopurinedione ring system, similar to 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, have shown anti-inflammatory activity. Kaminski et al. (1989) synthesized a series of these compounds and demonstrated their effectiveness in chronic inflammation models (Kaminski et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,7,8-trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-13(2)26-18-20-16-15(23(12)18)17(24)22(19(25)21(16)3)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLLDOZKMPRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2653207.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2653208.png)
![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)
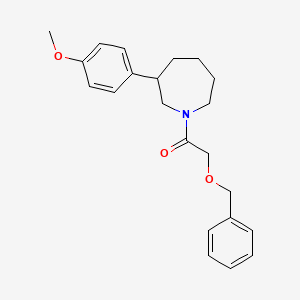
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)
![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)
